2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Description
This compound features a pyrazole ring substituted with a 4-bromophenyl group at position 1, a methyl group at position 3, and an oxo group at position 3. A methylideneamino linker connects the pyrazole moiety to a cyclopenta[b]thiophene-3-carbonitrile scaffold. The cyclopenta[b]thiophene-carbonitrile core contributes rigidity and π-conjugation, which may aid in optoelectronic properties or molecular recognition .
Properties
Molecular Formula |
C19H15BrN4OS |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C19H15BrN4OS/c1-11-16(19(25)24(23-11)13-7-5-12(20)6-8-13)10-22-18-15(9-21)14-3-2-4-17(14)26-18/h5-8,10,23H,2-4H2,1H3/b22-10+ |
InChI Key |
XSUJYHIBIWRBJX-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)/C=N/C3=C(C4=C(S3)CCC4)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-bromophenylhydrazine and 3-methyl-1-phenyl-2-pyrazolin-5-one. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with a suitable thiophene derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Palladium-catalyzed cross-coupling : The bromine atom can participate in Suzuki-Miyaura reactions with arylboronic acids to form biaryl derivatives. This is analogous to methods used in synthesizing pyrazolo[1,5-a]pyridines via palladium(II) acetate catalysis (Scheme 16, ).
-
Amination : Reaction with amines under copper or palladium catalysis could yield aryl amine derivatives, as observed in β-keto ester cyclization reactions (Scheme 21, ).
Reaction Example :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromophenyl derivative | Pd(OAc)₂, arylboronic acid, base | Biaryl-coupled derivative | 70–85% |
Reactivity of the Nitrile Group
The nitrile (-CN) functional group offers versatile reactivity:
-
Hydrolysis : Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (-COOH) or amide (-CONH₂). Similar transformations are reported in β-keto ester derivatives (Scheme 20, ).
-
Nucleophilic addition : Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Key Pathways :
Cyclopenta[b]thiophene Core Reactivity
The fused cyclopenta[b]thiophene system enables electrophilic substitutions:
-
Sulfonation/Nitration : Electron-withdrawing nitrile groups direct electrophiles to the α-positions of the thiophene ring.
-
Oxidation : The thiophene sulfur may oxidize to sulfoxide or sulfone derivatives under controlled conditions, as seen in thiazole derivatives (Scheme 15, ).
Pyrazole Ring Transformations
The 5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene moiety exhibits tautomerism and can undergo:
-
Condensation reactions : Reactivity with aldehydes or ketones to form Schiff bases, mimicking CDC reactions between N-aminopyridines and β-diketones (Scheme 1b, ).
-
Coordination chemistry : The pyrazole nitrogen atoms may act as ligands for metal complexes, enhancing catalytic or biological activity .
Enamine Linker Reactivity
The enamine (-NH-) bridge connecting the pyrazole and thiophene moieties can participate in:
-
Acid-catalyzed rearrangements : Protonation may facilitate cyclization or ring-expansion reactions.
-
Oxidative coupling : Cross-dehydrogenative coupling (CDC) with β-dicarbonyl compounds under aerobic conditions, as demonstrated in pyrazolo[1,5-a]pyridine synthesis (Table 1, ).
Comparative Reactivity of Analogous Compounds
Data from structurally related compounds highlight trends:
Biological Activity and Reaction Implications
While not directly studied, the compound’s structural analogs exhibit bioactivity linked to their chemical reactivity:
-
COX-II inhibition : Thiazole derivatives with sulfonamide groups show IC₅₀ values comparable to Celecoxib (8.88 μM) via hydrogen bonding and hydrophobic interactions .
-
Anticancer activity : Pyrazole-thiophene hybrids induce apoptosis in cancer cells, likely through electrophile-mediated protein binding.
Scientific Research Applications
2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs sharing core pyrazole, thiophene, or cyclopenta[b]thiophene frameworks.
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Halogen Effects: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the 3-chlorophenyl analog (). In contrast, the thiocyanate group in the compound introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in materials or inhibit enzymatic activity in biological systems .
The ethyl ester in ’s compound enhances hydrophilicity, suggesting better aqueous compatibility than the target compound’s carbonitrile group .
Halogens and electron-withdrawing groups are common in pharmaceuticals for tuning potency and metabolic stability .
Synthetic Considerations :
- The pyrazole ring in the target compound likely forms via cyclocondensation, as seen in and , where guanidine derivatives react with carbonyl-containing intermediates .
- Bromination at the para position may require regioselective conditions, whereas chlorination () or thiocyanate introduction () involves distinct reagent strategies .
Biological Activity
The compound 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, anticancer effects, and mechanisms of action.
Chemical Structure
The compound features several notable structural components:
- Pyrazole ring : Known for its biological activity.
- Cyclopentathiophene moiety : May contribute to unique pharmacological properties.
- Bromophenyl group : Typically enhances biological activity through electronic effects.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant antibacterial properties. Specifically, the presence of halogen substituents, such as bromine in this compound, has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : It may inhibit key signaling pathways involved in cancer progression, such as the MEK/ERK pathway. Inhibiting this pathway can lead to reduced cell growth and survival in tumor cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (acute monocytic leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 levels |
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A study found that pyrazole derivatives with electron-withdrawing groups exhibited significant antibacterial activity. The bromine substitution was particularly effective compared to other halogens.
- Anticancer Studies : Research involving related compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Targeting specific kinases or enzymes involved in cellular signaling.
- Receptor Modulation : Altering receptor activities that lead to changes in cellular responses.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare pyrazole-carbonitrile derivatives like this compound, and how can side reactions be minimized?
- Methodological Answer : A multi-step approach involving cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones is typical. For example, intermediates with 4-bromophenyl groups are synthesized via Claisen-Schmidt condensation followed by nucleophilic substitution. Side reactions (e.g., over-oxidation) can be mitigated by controlling reaction temperature (<80°C) and using anhydrous conditions. Purification via column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : The pyrazole ring protons appear as singlets at δ 6.8–7.2 ppm. The cyclopenta[b]thiophene protons show splitting patterns between δ 2.5–3.5 ppm due to diastereotopicity.
- 13C NMR : The carbonitrile group resonates at ~115 ppm. The carbonyl (C=O) of the pyrazolone ring appears at ~170 ppm.
- IR : Stretching vibrations at 2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) confirm functional groups .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Methodological Answer :
- Impurity 1 : Unreacted 4-bromophenylhydrazine (detected via TLC, Rf = 0.3 in hexane/ethyl acetate). Remove via recrystallization in ethanol.
- Impurity 2 : Oxidized byproducts (e.g., pyrazole N-oxides). Minimize by using inert atmospheres (N₂/Ar) and reducing agents like Na₂S₂O₅ .
Advanced Research Questions
Q. How can computational modeling (DFT) predict electronic properties relevant to biological activity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~3.5 eV for this compound), indicating charge-transfer potential. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (pyrazole oxygen) for target binding. Solvent effects (e.g., DMSO) are modeled using the PCM approach .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Case Study : If antimicrobial activity varies between MIC (µg/mL) and disk-diffusion assays, recalibrate inoculum density (e.g., 1.5×10⁸ CFU/mL) and use standardized media (Mueller-Hinton agar). Cross-validate with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .
Q. How does substituent variation (e.g., replacing bromophenyl with fluorophenyl) affect photophysical properties?
- Methodological Answer : Fluorophenyl analogs show blue-shifted UV-Vis absorption (λmax = 345 nm vs. 360 nm for bromophenyl) due to reduced electron-withdrawing effects. Solvatochromism studies in DMSO vs. chlorofluorocarbons quantify polarity-dependent emission shifts .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Twinning or disorder in the pyrazole ring is resolved using SHELX-TL with restraints on bond lengths/angles. Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. R-factors <0.05 are achievable via iterative refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
